molecular formula C19H15ClFNO2 B1509480 2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Cat. No.: B1509480
M. Wt: 343.8 g/mol
InChI Key: UBCCFGGONNZNJK-UHFFFAOYSA-N
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Description

2-(3-chloro-2-(hydroxymethyl)phenyl)-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C19H15ClFNO2 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

2-[3-chloro-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one

InChI

InChI=1S/C19H15ClFNO2/c20-15-2-1-3-17(14(15)10-23)22-7-6-12-8-13(11-4-5-11)9-16(21)18(12)19(22)24/h1-3,6-9,11,23H,4-5,10H2

InChI Key

UBCCFGGONNZNJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C3C(=C2)C=CN(C3=O)C4=C(C(=CC=C4)Cl)CO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-chloro-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl)benzaldehyde (64.6 g, 0.19 mol) was dissolved in DCM (650 ml), then, IPA (325 ml) was added to the solution. At 4° C., NaBH4 (7.15 g, 0.19 mol) was added to the reaction mixture portion wise, then the resulting solution was stirred for 1 hr. The reaction was quenched by water (170 mL), then the mixture was filtered through Celite pad. DCM layer was collected by phase separation, and DCM was distilled out and IPA was added in the same time. The desired product was crystallized out from IPA, collected by filtration, and washed with cold IPA. The filter cake was dried under vacuum at 70° C. to afford 56.3 g of the title compound (86.6% isolated yield) as a white solid. MS (ESI) 343, 345 (M+H)+.
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.15 g
Type
reactant
Reaction Step Three
Yield
86.6%

Synthesis routes and methods II

Procedure details

To a suspension of compound III (0.26 g, 0.76 mmol) in 15 ml dry THF which was cooled at 0° C. in an ice bath, was added a solution of superhydride 1M (1.5 ml, 1.5 mmol) in THF. After stirring for 0.5 hour at 0° C. the reaction was quenched with saturated ammonium chloride and diluted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and concentrated to give 0.25 g (96% yield) of IV which was used in the next step without further purification.
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
96%

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